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Introduction

ChaC glutathione specific gamma-glutamylcyclotransferase 1 (ChaC1) is a critical enzyme
involved in the cellular stress response, particularly in the degradation of glutathione (GSH), a
key antioxidant. Its role in processes such as the unfolded protein response (UPR), ferroptosis,
and apoptosis has made it a gene of significant interest in various fields, including oncology,
neurobiology, and metabolic diseases. The generation of ChaC1 knockout mouse models is
therefore a crucial step in elucidating its physiological and pathological functions and for the
preclinical evaluation of therapeutic strategies targeting ChaC1-related pathways.

These application notes provide a comprehensive overview and detailed protocols for the
generation of ChaC1 knockout mouse models using three primary techniques: CRISPR/Cas9-
mediated knockout, traditional homologous recombination in embryonic stem (ES) cells, and
conditional knockout using the Cre-loxP system. Given that homozygous deletion of ChaC1
has been reported to be embryonically lethal, particular emphasis is placed on the generation
of conditional knockout models to enable the study of ChaC1 function in a tissue-specific and
temporally controlled manner in adult mice.

Comparison of ChaC1l Knockout Generation
Techniques
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The choice of technique for generating a ChaC1 knockout mouse model depends on various
factors, including the desired type of mutation (constitutional vs. conditional), required
precision, timeline, and available resources. The following table summarizes the key
guantitative and qualitative aspects of each method.
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Signaling Pathway Involving ChaC1l

ChaCl is a key downstream effector in the unfolded protein response (UPR) pathway,
specifically regulated by the PERK-elF2a-ATF4 axis. Under conditions of endoplasmic
reticulum (ER) stress, the accumulation of unfolded proteins activates PERK, which in turn
phosphorylates elF2a. This leads to the preferential translation of Activating Transcription
Factor 4 (ATF4), which then translocates to the nucleus and induces the expression of target
genes, including ChaC1. ChaC1, a y-glutamylcyclotransferase, degrades glutathione (GSH),
leading to increased reactive oxygen species (ROS) and promoting apoptosis and ferroptosis.
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ChaC1 Signaling Pathway in the Unfolded Protein Response.

Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Constitutive
Knockout of ChaC1

This protocol describes the generation of ChaC1 knockout mice by introducing frameshift
mutations using the CRISPR/Cas9 system directly in mouse zygotes. Note: This approach will
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likely result in embryonic lethality in homozygous knockout animals.
Experimental Workflow:

CRISPRICas9 Knockout Workflow.

Methodology:
» sgRNA Design and Synthesis:

o Design two to three single guide RNAs (sgRNAs) targeting the first exon of the mouse
Chacl gene (Ensembl: ENSMUSG00000026771). Online design tools such as
CHOPCHOP or Synthego's CRISPR design tool are recommended.

o Synthesize the designed sgRNAs in vitro or order commercially synthesized sgRNAs.
e Preparation of Cas9:

o Use commercially available, high-purity Cas9 mRNA or protein.
e Zygote Collection:

o Superovulate female mice (e.g., C57BL/6J strain) by intraperitoneal injection of pregnant
mare serum gonadotropin (PMSG), followed by human chorionic gonadotropin (hCG) 48
hours later.

o Mate superovulated females with stud males.
o Collect fertilized zygotes from the oviducts of plugged females.
e Microinjection:

o Prepare an injection mix containing sgRNAs (e.g., 25-50 ng/pL each) and Cas9 mRNA
(e.g., 50-100 ng/uL) or protein in an appropriate injection buffer.

o Microinject the mix into the cytoplasm or pronucleus of the collected zygotes.

o Embryo Transfer:
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o Transfer the microinjected zygotes into the oviducts of pseudopregnant surrogate female

mice.

e Generation and Screening of Founder (FO) Animals:
o Allow the surrogate mothers to give birth.

o At 2-3 weeks of age, obtain tail biopsies from the resulting FO pups for genomic DNA
extraction.

o Perform PCR amplification of the targeted region of the Chac1 gene.

o Sequence the PCR products to identify founders carrying insertions or deletions (indels)
that result in a frameshift mutation.

o Establishment of the Knockout Line:

o Breed the founder mice identified with frameshift mutations with wild-type mice to establish
heterozygous ChaC1 knockout lines.

o Intercrossing of heterozygous mice can be performed to study embryonic phenotypes.

Protocol 2: Traditional Homologous Recombination for
ChaC1 Knockout

This protocol outlines the generation of a ChaC1 knockout mouse line using homologous
recombination in embryonic stem (ES) cells. This method is more time-consuming but offers
high precision.

Experimental Workflow:

Homologous Recombination Workflow.

Methodology:
e Construction of the ChaC1 Targeting Vector:

o Obtain a genomic clone containing the mouse Chacl gene.
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o Construct a targeting vector containing 5' and 3' homology arms (typically 2-5 kb each)
flanking a positive selection cassette (e.g., neomycin resistance gene, neo). The selection
cassette should replace a critical exon or the entire coding sequence of Chacl.

o Include a negative selection cassette (e.g., thymidine kinase, tk) outside of the homology
arms to select against random integration.

e ES Cell Culture and Transfection:

o Culture mouse ES cells (e.g., from a 129 strain) on a feeder layer of mouse embryonic
fibroblasts (MEFs).

o Linearize the targeting vector and introduce it into the ES cells via electroporation.
o Selection and Screening of Targeted ES Cell Clones:

o Culture the electroporated ES cells in the presence of the positive selection agent (e.g.,
G418 for neo) and the negative selection agent (e.g., ganciclovir for tk).

o Pick resistant colonies and expand them.

o Screen for homologous recombination events using PCR and confirm with Southern
blotting.

e Generation of Chimeric Mice:

o Inject the correctly targeted ES cell clones into blastocysts from a different mouse strain
(e.g., C57BL/6J).

o Transfer the injected blastocysts into pseudopregnant surrogate females.
o Germline Transmission and Establishment of the Knockout Line:

o The resulting chimeric offspring will have a coat color derived from both the ES cells and
the blastocyst.

o Breed high-percentage male chimeras with wild-type females.
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o Genotype the agouti-colored offspring to identify those that have inherited the targeted
allele, indicating germline transmission.

o Establish a heterozygous ChaC1 knockout line from these offspring.

Protocol 3: Conditional Knockout of ChaC1 using the
Cre-loxP System

This protocol describes the generation of a conditional ChaC1 knockout mouse model, which is
essential for studying its function in adult mice due to the embryonic lethality of the full
knockout.

Experimental Workflow:
Conditional Knockout Workflow.
Methodology:

e Generation of a "Floxed" ChaC1 Allele:

o Design a targeting strategy to insert two loxP sites flanking a critical exon of the Chacl
gene. Exon 2 is a common target as its deletion often leads to a frameshift mutation.

o Generate mice carrying this "floxed" (flanked by loxP) allele using either homologous
recombination in ES cells (as described in Protocol 2) or CRISPR/Cas9-mediated knock-
in. For CRISPR, a donor template containing the loxP sites and homology arms will be co-
injected with the sgRNAs and Cas9.

o Establish a homozygous ChaC1flox/flox mouse line. These mice should be phenotypically
normal as the loxP sites themselves do not disrupt gene function.

e Breeding with a Cre-Driver Line:

o Obtain a mouse line that expresses Cre recombinase under the control of a tissue-specific
or inducible promoter. The choice of the Cre line will determine where and when the
Chacl gene is deleted.

o Cross the homozygous ChaC1flox/flox mice with the Cre-driver line.
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o The resulting offspring will be heterozygous for the floxed allele and heterozygous for the
Cre transgene (ChaC1flox/+; Cre+/-).

e Generation of Conditional Knockout Mice:

o Intercross the ChaC1flox/+; Cre+/- mice to generate experimental animals that are
homozygous for the floxed allele and carry the Cre transgene (ChaC1flox/flox; Cre+).

o In the tissues where Cre is expressed, the loxP sites will be recombined, leading to the
excision of the floxed exon and the inactivation of the Chacl gene.

o Littermates that are ChaC1flox/flox but do not carry the Cre transgene (Cre-) serve as
ideal experimental controls.

Validation of ChaC1l Knockout

Genotyping:

e PCR: Design PCR primers that can distinguish between the wild-type, knockout, and/or
floxed alleles. For a standard knockout, one primer pair can be designed to amplify a region
within the deleted sequence (will only amplify the wild-type allele), and another pair can be
designed with one primer in the selection cassette and one outside the homology arm (will
only amplify the knockout allele). For conditional knockouts, primers can be designed to flank
the loxP sites, resulting in different sized PCR products for the wild-type and floxed alleles.

« Southern Blot: This technique can be used to confirm the correct targeting event in
homologous recombination and to ensure single integration of the targeting construct.

¢ Sequencing: Sequencing of PCR products is the gold standard for confirming the exact
nature of the genetic modification, especially for CRISPR-generated indels.

Confirmation of Protein Knockout:

o Western Blotting: Use a validated antibody against the ChaC1 protein to confirm the
absence of the protein in tissues from knockout animals. Tissues from wild-type littermates
should be used as a positive control.
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e Immunohistochemistry (IHC) / Immunofluorescence (IF): These techniques can be used to
visualize the absence of ChaC1 protein in specific cell types within a tissue section, which is
particularly useful for validating conditional knockouts.

Troubleshooting

» Embryonic Lethality in Constitutive Knockouts: As observed, a full ChaC1 knockout is likely
embryonically lethal. If studying the gene's function in adult animals is the goal, generating a
conditional knockout is the recommended solution.

o Low Efficiency of Homologous Recombination: Ensure high-quality, linearized DNA is used
for electroporation. Optimize electroporation conditions and ES cell culture techniques.
Screen a sufficient number of clones.

o Off-Target Effects with CRISPR/Cas9: Use sgRNA design tools that predict and minimize off-
target effects. Sequence potential off-target sites in founder animals. Backcrossing to wild-
type mice for several generations can also help to segregate off-target mutations.

¢ Mosaicism in CRISPR-Generated Founders: Breed founder animals to the F1 generation to
ensure germline transmission of a single, defined mutation.

 Inefficient Cre-mediated Recombination: Verify the expression and activity of the Cre
recombinase in the chosen driver line. Ensure the loxP sites are in the correct orientation.

By following these detailed protocols and considering the comparative data, researchers can
successfully generate and validate ChaC1 knockout mouse models to advance our
understanding of this important gene and its role in health and disease.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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